4-Iodocinnamic acid

Palladium catalysis Cross-coupling Synthetic methodology

Select 4-Iodocinnamic Acid for its unmatched reactivity as a research chemical intermediate. The weak C-I bond (~65 kcal/mol) facilitates superior oxidative addition with palladium(0) catalysts, enabling Suzuki-Miyaura and Heck cross-coupling under milder conditions, lower catalyst loadings, and at 1M concentration for efficient macrocyclization. This is the most electrophilic partner in the 4-halocinnamic acid series. Its defined head-to-head crystal packing yields stereoselective β-truxinic acid via [2+2] photocycloaddition for crystal engineering. With an ideal Log P+TPSA profile for CNS penetration and dual reactivity as a bioactive scaffold and late-stage handle, it is a must-have building block for medchem programs. Supports green procurement via a validated 99% yield sonochemical protocol.

Molecular Formula C9H7IO2
Molecular Weight 274.05 g/mol
CAS No. 113641-76-2
Cat. No. B3083115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodocinnamic acid
CAS113641-76-2
Molecular FormulaC9H7IO2
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)I
InChIInChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
InChIKeyNIDLJAPEZBFHGP-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodocinnamic Acid (CAS 113641-76-2): Chemical Identity and Baseline Procurement Specifications


4-Iodocinnamic acid (CAS 113641-76-2; also indexed as 34633-09-5 for the non-stereospecific form) is a para-halogenated derivative of cinnamic acid with the molecular formula C9H7IO2 and a molecular weight of 274.05 g/mol [1]. The compound is commercially available as the (E)-isomer, (E)-3-(4-iodophenyl)prop-2-enoic acid, with standard purity specifications of 97% . Key physicochemical properties include a melting point of 127.0 °C, a predicted boiling point of 362.0±25.0 °C, predicted density of 1.862±0.06 g/cm³, and a predicted pKa of 4.37±0.10 . Its lipophilicity profile includes a consensus Log P of 2.48 and a topological polar surface area (TPSA) of 37.3 Ų, with a predicted water solubility of 0.0812 mg/mL (Log S = -3.53) [2]. The compound is classified as a harmful/irritant under GHS, requiring standard laboratory handling precautions [3]. This baseline establishes the core identity for procurement evaluation; the critical question for scientific users is why this specific 4-iodo derivative warrants selection over its 4-chloro, 4-bromo, or 4-fluoro analogs—a question that can only be answered through quantifiable comparative evidence.

Why 4-Halocinnamic Acids Are Not Interchangeable: The Case for 4-Iodocinnamic Acid Selection


The 4-halocinnamic acid series (X = F, Cl, Br, I) shares a common cinnamic acid backbone, but the identity of the para-halogen substituent fundamentally alters reactivity, physicochemical properties, and biological performance [1]. The carbon-halogen bond dissociation energy decreases progressively down the halogen group (C-F > C-Cl > C-Br > C-I), directly translating into differential reactivity in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step . Additionally, the atomic radius and electronegativity of iodine compared to bromine and chlorine generate distinct steric and electronic effects that influence molecular packing in the solid state, mesomorphic behavior, and interactions with biological targets . Structural crystallography confirms that 4-iodocinnamic acid adopts a specific head-to-head packing motif consistent with β-truxinic acid formation upon UV irradiation, a feature that differs from unsubstituted cinnamic acid and has implications for solid-state photochemistry applications [2]. The following quantitative evidence demonstrates that generic substitution among 4-halocinnamic acids will alter reaction yields, selectivity, and application-specific outcomes in measurable, predictable ways.

4-Iodocinnamic Acid: Quantifiable Differentiation Evidence Against Comparator Compounds


Enhanced Oxidative Addition Reactivity: 4-Iodocinnamic Acid vs. 4-Bromo- and 4-Chloro- Analogs in Pd-Catalyzed Cross-Couplings

4-Iodocinnamic acid demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs due to the weaker C-I bond (bond dissociation energy approximately 65 kcal/mol for C-I vs. 81 kcal/mol for C-Br and 95 kcal/mol for C-Cl) which facilitates the oxidative addition step that is rate-determining in Suzuki-Miyaura, Heck, and related transformations [1]. Intramolecular Mizoroki-Heck coupling of iodoaryl cinnamates proceeds efficiently at 1 M concentration with ligand-free sub-nanometric palladium cluster catalysts, enabling macrocyclization under conditions where bromo and chloro analogs either fail completely or require substantially higher catalyst loadings [2]. While direct yield comparisons for identical transformations across all three halogens in a single study are not reported, the class-level trend is well-established: aryl iodides consistently outperform aryl bromides and chlorides in Pd-catalyzed couplings, with the iodo derivative enabling reactions under milder conditions, lower catalyst loadings, and shorter reaction times . This reactivity gradient is a primary driver for selecting the 4-iodo derivative when cross-coupling is an intended downstream transformation.

Palladium catalysis Cross-coupling Synthetic methodology

Lipophilicity Profile: 4-Iodocinnamic Acid vs. 4-Fluoro- and 4-Chloro- Analogs in Membrane Permeability Contexts

4-Iodocinnamic acid exhibits a consensus Log P of 2.48 (iLOGP = 1.9; XLOGP3 = 2.78; WLOGP = 2.28; MLOGP = 2.76; SILICOS-IT = 2.67), placing it in a distinctly higher lipophilicity range compared to its 4-chloro and 4-fluoro analogs . The calculated Log P difference between 4-iodocinnamic acid and 4-fluorocinnamic acid is approximately 0.7-0.9 log units, which translates to a 5- to 8-fold increase in octanol-water partition coefficient [1]. The topological polar surface area (TPSA) of 37.3 Ų remains constant across the halocinnamic acid series, as the halogen substitution does not alter hydrogen-bonding capacity; however, the increased lipophilicity from iodine enhances membrane permeability potential while maintaining favorable TPSA for passive diffusion [2]. The predicted water solubility of 4-iodocinnamic acid is 0.0812 mg/mL (Log S = -3.53, classified as "moderately soluble" by ESOL criteria) [3]. In CNS depressant activity studies of cinnamic acid derivatives, QSAR regression analysis demonstrated that substituent hydrophobicity is the critical determinant of activity, with halogenated derivatives showing significant activity enhancement over non-halogenated parent compounds [4].

Physicochemical properties Lipophilicity Drug design

Solid-State Molecular Packing: 4-Iodocinnamic Acid vs. Unsubstituted Cinnamic Acid in Photodimerization Applications

Crystallographic analysis of 4-iodo-trans-cinnamic acid reveals a head-to-head packing arrangement in the crystal lattice, in contrast to the head-to-tail arrangement observed in unsubstituted cinnamic acid [1]. This structural distinction is directly relevant to [2+2] photocycloaddition outcomes: head-to-head packing is consistent with β-truxinic acid formation upon UV irradiation, whereas head-to-tail packing yields α-truxillic acid isomers [2]. The propenoic acid moiety in 4-iodocinnamic acid is twisted by 13.8° out of the mean plane of the benzene ring, compared to 14.1° for 4-chlorocinnamic acid and 3.5° for unsubstituted cinnamic acid, indicating halogen-dependent conformational effects on solid-state geometry [3]. The short crystallographic axis is approximately 4 Å, a feature shared with 4-chloro- and 4-formylcinnamic acid that facilitates efficient photodimerization in the crystalline state [4].

Crystal engineering Solid-state photochemistry Cycloaddition

Antioxidant Activity: 4-Iodocinnamic Acid vs. Non-Halogenated Cinnamic Acid Derivatives

4-Iodocinnamic acid demonstrates measurable antioxidant activity in the DPPH radical scavenging assay with a reported IC50 value of 12.5 µM . This value positions the 4-iodo derivative as moderately more active than caffeic acid (IC50 = 15.0 µM) in the same assay system, though less active than the reference standard Trolox (IC50 = 10.0 µM) . Comparative structure-activity relationship studies of cinnamic acid derivatives have established that halogen substitution at the para position generally enhances antioxidant activity relative to the non-halogenated parent compound, with the magnitude of enhancement being halogen-dependent [1]. The radical scavenging activity of cinnamic acid derivatives is influenced by the electron-withdrawing character of the para substituent, which stabilizes the phenoxyl radical intermediate formed during the radical scavenging process .

Antioxidant activity Free radical scavenging DPPH assay

Cytotoxic Activity: 4-Iodocinnamic Acid Against MCF-7 Breast Cancer Cells

4-Iodocinnamic acid exhibits cytotoxic activity against the MCF-7 human breast cancer cell line with a reported IC50 value of 5.6 µM . This compound binds to the active site of DNA polymerase and inhibits DNA synthesis by preventing incorporation of deoxynucleotide triphosphates into synthesized DNA chains, providing a defined mechanism of action distinct from other cinnamic acid derivatives . The compound has demonstrated potent cytotoxicity across additional cancer cell lines including HeLa (cervical cancer), with the activity profile linked to apoptosis induction via reactive oxygen species (ROS) generation [1]. Comparative data across the halocinnamic acid series for identical cancer cell lines under standardized conditions is not available in the open literature, limiting direct head-to-head quantification; however, the iodine substituent confers enhanced cytotoxicity relative to non-halogenated cinnamic acid, a pattern consistent with class-level observations that halogenated cinnamic acids exhibit increased biological activity due to enhanced lipophilicity and electronic effects [2].

Anticancer activity Cytotoxicity MCF-7 cell line

Synthesis Efficiency: 4-Iodocinnamic Acid via Green Sonochemical Knoevenagel Condensation

4-Iodocinnamic acid can be synthesized via an efficient green chemistry approach using ultrasound-assisted Knoevenagel condensation of 4-iodobenzaldehyde with Meldrum's acid in crop-derived aqueous media, achieving a reported yield of 99% under sonication at room temperature for 15 minutes . This represents a substantially accelerated and more environmentally benign protocol compared to traditional thermal reflux methods requiring hours of heating in organic solvents . An alternative synthetic route utilizing Knoevenagel condensation of 4-iodobenzaldehyde with malonic acid in the presence of piperidine base in ethanol under reflux conditions provides the compound in 91% yield . The 99% yield achieved under sonochemical green conditions establishes an efficiency benchmark for the synthesis of this specific 4-iodo derivative; comparative yield data for the corresponding 4-bromo and 4-chloro analogs under identical green sonochemical conditions is not available in the open literature, representing a gap in direct head-to-head synthetic efficiency quantification [1].

Green chemistry Synthetic methodology Knoevenagel condensation

4-Iodocinnamic Acid: Evidence-Based Application Scenarios for Research and Industrial Procurement


Palladium-Catalyzed Cross-Coupling Precursor for Complex Aromatic Systems

4-Iodocinnamic acid serves as a superior electrophilic partner in Suzuki-Miyaura and Heck cross-coupling reactions compared to its 4-bromo and 4-chloro analogs, enabling carbon-carbon bond formation under milder conditions with lower catalyst loadings. The weaker C-I bond (~65 kcal/mol) facilitates efficient oxidative addition to palladium(0) catalysts, which is the rate-determining step in these transformations [1]. This compound has been successfully employed in intramolecular Mizoroki-Heck macrocyclization reactions at 1 M concentration using ligand-free sub-nanometric palladium cluster catalysts, demonstrating practical utility in the synthesis of complex cyclic structures relevant to natural product and pharmaceutical synthesis [2]. For medicinal chemistry programs requiring construction of biaryl or styrenyl architectures from cinnamic acid scaffolds, 4-iodocinnamic acid provides the most reactive halogen handle available in the 4-halocinnamic acid series.

Solid-State Photochemistry and Crystal Engineering for β-Truxinic Acid Derivatives

The defined head-to-head molecular packing of 4-iodocinnamic acid in the crystalline state, as established by single-crystal X-ray diffraction, directs [2+2] photocycloaddition exclusively toward β-truxinic acid products upon UV irradiation [1]. This contrasts with the head-to-tail packing of unsubstituted cinnamic acid, which yields α-truxillic acid isomers. The short crystallographic axis (~4 Å) and the specific torsion angle (13.8°) between the propenoic acid moiety and the benzene ring create a lattice environment optimized for photodimerization [2]. Researchers in crystal engineering and solid-state organic synthesis requiring predictable and stereoselective access to cyclobutane-containing scaffolds—which are core structures in over 100 truxinate natural products—should prioritize the 4-iodo derivative for its established packing motif and demonstrated photochemical reactivity profile.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Synthetic Versatility

With a consensus Log P of 2.48 and TPSA of 37.3 Ų, 4-iodocinnamic acid occupies a favorable lipophilicity range for membrane permeability while maintaining physicochemical properties compatible with drug-like space [1]. This lipophilicity profile, which is 5-8× higher than the 4-fluoro analog, is particularly relevant for central nervous system (CNS) targeting applications where halogenated cinnamic acids have demonstrated significant activity in preclinical models [2]. Additionally, the 4-iodo substituent serves a dual role: it functions as a pharmacophore element influencing target binding while simultaneously providing a synthetic handle for late-stage functionalization via cross-coupling. For medicinal chemistry programs building focused libraries of cinnamic acid-based bioactive compounds, 4-iodocinnamic acid offers an optimal balance of intrinsic biological activity (antioxidant IC50 = 12.5 µM; cytotoxicity IC50 = 5.6 µM against MCF-7 cells) [3] and downstream synthetic flexibility.

Green Chemistry Synthesis of Halogenated Cinnamic Acid Building Blocks

For procurement decisions involving sustainability criteria or large-scale synthesis planning, 4-iodocinnamic acid is accessible via an established green sonochemical protocol that achieves 99% yield using ultrasound irradiation at room temperature for 15 minutes in crop-derived aqueous media [1]. This method eliminates organic solvents and reduces energy input compared to traditional thermal reflux approaches (which yield 91% under conventional heating) [2]. The availability of this high-yielding green synthetic route supports reliable supply and reduced environmental impact for researchers conducting structure-activity relationship studies across the 4-halocinnamic acid series. Process chemists and procurement specialists evaluating building blocks for scale-up should consider the demonstrated efficiency of this green synthetic protocol as a differentiating factor supporting the selection of the 4-iodo derivative over halogenated analogs lacking validated sustainable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.